molecular formula C15H22O3 B14374742 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one CAS No. 90547-04-9

1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one

Cat. No.: B14374742
CAS No.: 90547-04-9
M. Wt: 250.33 g/mol
InChI Key: OBYSBCCKOVLDGY-UHFFFAOYSA-N
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Description

1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a ketone group attached to an aromatic ring substituted with ethoxy and propyl groups

Preparation Methods

The synthesis of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diethoxybenzaldehyde and propylmagnesium bromide.

    Grignard Reaction: The Grignard reagent, propylmagnesium bromide, reacts with 2,4-diethoxybenzaldehyde to form an intermediate alcohol.

    Oxidation: The intermediate alcohol is then oxidized to form the desired ketone, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one can be compared with similar compounds such as:

    1-(2,4-Dihydroxy-5-propylphenyl)ethan-1-one: This compound has hydroxyl groups instead of ethoxy groups, leading to different chemical reactivity and biological properties.

    1-(2,4-Dimethoxy-5-propylphenyl)ethan-1-one: The presence of methoxy groups instead of ethoxy groups can influence the compound’s solubility and interaction with other molecules.

The unique combination of ethoxy and propyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.

Properties

CAS No.

90547-04-9

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1-(2,4-diethoxy-5-propylphenyl)ethanone

InChI

InChI=1S/C15H22O3/c1-5-8-12-9-13(11(4)16)15(18-7-3)10-14(12)17-6-2/h9-10H,5-8H2,1-4H3

InChI Key

OBYSBCCKOVLDGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1OCC)OCC)C(=O)C

Origin of Product

United States

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